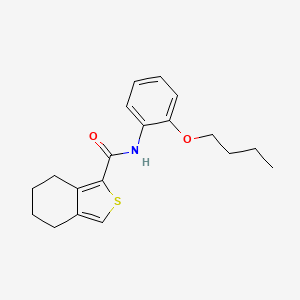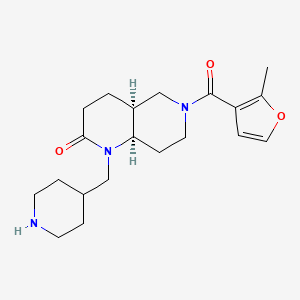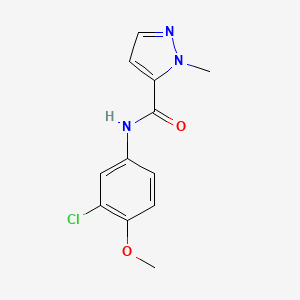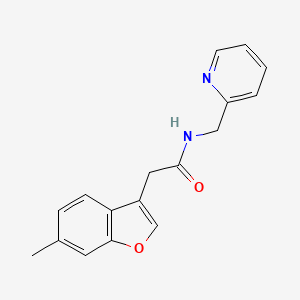![molecular formula C15H19N3O2 B5396717 6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. It has garnered interest due to its potential as a selective agonist for delta opioid receptors .
作用机制
Target of Action
CBDivE_006409, also known as Cannabidiol, primarily targets the cannabinoid receptors of the endocannabinoid system within the body . These receptors are found in numerous areas of the body, including the peripheral and central nervous systems .
On the other hand, Oprea1_038843, also known as Pantoprazole, is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD) . It prevents the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells .
Mode of Action
Cannabidiol acts on cannabinoid receptors, causing a wide variety of physiological effects .
Pantoprazole’s stomach acid-suppressing effects are achieved by preventing the final step in gastric acid production . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
Cannabidiol has shown promise as a therapeutic and pharmaceutical drug target, with medical implications currently being investigated . It has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity .
Pantoprazole exerts its effects by inhibiting the (H+, K+)-ATPase enzyme, leading to a reduction in gastric acid secretion . This effect is irrespective of the stimulus, meaning it inhibits both basal and stimulated gastric acid secretion .
Result of Action
The result of CBD’s action is a wide variety of physiological effects, including analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic effects, and neuroprotective, anti-inflammatory, and antioxidant activity .
Pantoprazole’s action results in a reduction of gastric acid secretion, which can help manage conditions like GERD and prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
生化分析
Biochemical Properties
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a novel delta opioid receptor-selective agonist . It exhibits low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cAMP production . These interactions suggest that this compound may modulate signaling pathways associated with pain and mood regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of delta opioid receptors in human embryonic kidney cells and Chinese hamster ovary cells . These effects can lead to changes in cellular responses to external stimuli, potentially impacting processes such as pain perception and stress response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for delta opioid receptors, binding to these receptors and activating them . This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and the reduction of cAMP levels. These molecular interactions are crucial for understanding the compound’s potential therapeutic applications in pain management and mood disorders.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with enzymes that modulate its bioavailability and activity . These interactions can affect the compound’s efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a diamine with a diketone, followed by cyclization to form the spiro structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
科学研究应用
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
相似化合物的比较
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: A structurally related compound with similar receptor affinity.
8-methyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with slight modifications in the methyl group positioning.
Uniqueness
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its potential as a selective delta opioid receptor agonist highlights its significance in medicinal chemistry .
属性
IUPAC Name |
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-9-18(2)12(11-6-4-3-5-7-11)8-15(10)13(19)16-14(20)17-15/h3-7,10,12H,8-9H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUQMZFYBMAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CC12C(=O)NC(=O)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)

![5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid](/img/structure/B5396661.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)


![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
